molecular formula C16H21N3O3S B10937471 N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-3-(phenylsulfonyl)propanamide

N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-3-(phenylsulfonyl)propanamide

Cat. No.: B10937471
M. Wt: 335.4 g/mol
InChI Key: RQMZBUHNNGKAAH-UHFFFAOYSA-N
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Description

N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-3-(phenylsulfonyl)propanamide is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound features a pyrazole ring substituted with an ethyl group and a phenylsulfonyl group, making it a unique and potentially valuable molecule in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-3-(phenylsulfonyl)propanamide typically involves the condensation of 1-ethyl-3-methyl-1H-pyrazole with a suitable sulfonyl chloride, followed by amidation with a propanamide derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-3-(phenylsulfonyl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-3-(phenylsulfonyl)propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-3-(phenylsulfonyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-3-(phenylsulfonyl)propanamide is unique due to its combination of a pyrazole ring, an ethyl group, and a phenylsulfonyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C16H21N3O3S

Molecular Weight

335.4 g/mol

IUPAC Name

3-(benzenesulfonyl)-N-[1-(1-ethylpyrazol-3-yl)ethyl]propanamide

InChI

InChI=1S/C16H21N3O3S/c1-3-19-11-9-15(18-19)13(2)17-16(20)10-12-23(21,22)14-7-5-4-6-8-14/h4-9,11,13H,3,10,12H2,1-2H3,(H,17,20)

InChI Key

RQMZBUHNNGKAAH-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)C(C)NC(=O)CCS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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